(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-12-7-3-2-6-11(12)17-14(18)13(15)10-5-4-8-16-9-10/h2-9,13H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGRSQUVQALCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213733 | |
| Record name | 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017422-91-1 | |
| Record name | 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017422-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-α-3-pyridinyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine typically involves the following steps:
Formation of 1-Methyl-1H-benzo[d]imidazole: : This can be achieved by reacting o-phenylenediamine with acetic acid under reflux conditions.
Introduction of the Pyridin-3-yl Group: : The pyridin-3-yl group can be introduced through a nucleophilic substitution reaction, where the 1-Methyl-1H-benzo[d]imidazole reacts with 3-bromopyridine in the presence of a base such as potassium carbonate.
Formation of the Amine Group: : The final step involves the reduction of the intermediate compound to introduce the amine group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: : Reduction reactions can be used to convert the compound into its amine derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: : Nucleophilic substitution reactions typically require bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: : Formation of imidazole derivatives with various functional groups.
Reduction: : Production of amine derivatives.
Substitution: : Introduction of different substituents on the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Notably, derivatives of benzimidazole are known for their biological activities, including:
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. A study demonstrated that related compounds showed efficacy against various bacterial strains, suggesting that (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine could be developed into an antibiotic agent .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Catalysis
The compound serves as a bidentate ligand in coordination chemistry, forming complexes with transition metals such as zinc and copper. These complexes have shown promise in catalyzing reactions, including:
- Copolimerization of Epoxides : A study highlighted that zinc complexes derived from the compound effectively catalyzed the copolymerization of cyclohexene oxide and carbon dioxide, showcasing its utility in sustainable chemistry .
Material Science
Due to its unique structural features, this compound has applications in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency .
Case Study 1: Antibacterial Efficacy
A recent study synthesized various benzimidazole derivatives to evaluate their antibacterial properties. The findings indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, supporting further development as potential antibiotics .
Case Study 2: Catalytic Applications
In another investigation, researchers prepared zinc complexes using the target compound as a ligand. The resulting complexes demonstrated high catalytic activity in the conversion of epoxides to polycarbonates under mild conditions, highlighting their potential in green chemistry applications .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The pyridine ring contributes to the compound's ability to interact with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit high structural similarity (≥0.78) to the target molecule, as per :
| CAS No. | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 887571-32-6 | N-Methyl-1-(5-methyl-1H-benzo[d]imidazol-2-yl)methanamine | 0.79 | Methyl substitution on benzimidazole and amine |
| 29518-68-1 | 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | 0.78 | Ethylamine chain instead of pyridinylmethanamine |
| 106961-33-5 | N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine | 0.78 | Imidazopyridine core and dimethylated amine |
Key Observations :
- The ethylamine variant (29518-68-1) lacks the pyridine ring, which may reduce aromatic stacking interactions critical for target engagement .
Pharmacological and Functional Comparisons
Antimicrobial Activity
highlights benzimidazole-containing thiazolidinone derivatives, such as 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones, which exhibit potent antimicrobial activity. Unlike these derivatives, the target compound lacks the thiazolidinone moiety but shares the benzimidazole core. The pyridinylmethanamine group may enhance solubility or membrane permeability compared to bulkier thiazolidinone substituents .
Receptor Binding Profiles
discusses a pyrrolidine-2-carboxamide derivative with a benzimidazole-thioacetyl group, tested for binding to orexin receptors (OX1R/OX2R).
Electronic and Solubility Properties
The compound [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine () replaces benzimidazole with imidazole, reducing aromatic surface area and possibly decreasing lipophilicity. This substitution may improve aqueous solubility but reduce affinity for hydrophobic binding pockets .
Biological Activity
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with pyridin-3-ylmethanamine. The reaction conditions and purification methods can vary, but standard techniques include recrystallization and chromatography to achieve high purity.
Biological Activity Overview
The biological activities of this compound have been assessed through various assays, including cytotoxicity tests, antimicrobial activity, and effects on cell signaling pathways. Key findings are summarized in the following sections.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown growth inhibition against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Induces apoptosis via caspase activation |
| HepG2 | 4.98 | Disruption of microtubule assembly |
This compound acts as a microtubule-destabilizing agent, which is crucial for its anticancer effects. The study indicated that at concentrations of 10 μM, it enhances caspase activity significantly, confirming its role in apoptosis induction .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing reactive oxygen species (ROS) levels, leading to cell death.
- Microtubule Disruption : It interferes with microtubule dynamics, which is critical for mitosis and cell division.
- Antimicrobial Mechanisms : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Study 1: Anticancer Efficacy in MDA-MB-231 Cells
A study evaluated the effects of this compound on MDA-MB-231 cells. The results showed:
- Significant morphological changes indicative of apoptosis.
- Enhanced caspase activity at concentrations as low as 1 μM.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial potential against Staphylococcus aureus and Escherichia coli:
- The compound demonstrated effective inhibition at MIC values that suggest potential for therapeutic applications in treating infections.
Q & A
Q. What are the common synthetic routes for (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine, and how is its purity optimized?
The compound is synthesized via multi-step protocols. A representative method involves:
- Step 1 : Condensation of (1H-benzo[d]imidazol-2-yl)methanamine with pyridine-3-carbaldehyde in a polar solvent (e.g., ethanol) to form an imine intermediate.
- Step 2 : Cyclization using thioglycolic acid and anhydrous ZnCl₂ to yield the thiazolidinone core.
- Step 3 : Methylation at the benzimidazole nitrogen using methyl iodide under basic conditions . Purity optimization includes recrystallization from ethanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- IR spectroscopy : Absence of NH₂ stretch (~3285 cm⁻¹) post-methylation and presence of C=N (1600–1650 cm⁻¹) .
- ¹H NMR : Key signals include a singlet for N-CH₃ (~3.9 ppm), pyridyl protons (δ 7.3–8.5 ppm), and benzimidazole protons (δ 7.1–7.8 ppm) .
- Mass spectrometry : Molecular ion peak at m/z = 335 (C₁₈H₁₇N₅S) .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). Activity is attributed to the benzimidazole-pyridine pharmacophore disrupting microbial membrane integrity .
Advanced Research Questions
Q. How does the compound’s reactivity with active methylene reagents inform derivatization strategies?
The cyanoacetamide group at the pyrazole position reacts with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur to form polysubstituted thiophenes (e.g., derivatives 18a,b ). This reactivity leverages the electron-withdrawing nature of the pyridine ring to stabilize enolate intermediates .
- Key conditions : DMF, KOH, 80°C, 6 hours.
- Yield optimization : Use of anhydrous solvents and catalytic ZnCl₂ improves yields to 70–85% .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in antifungal activity (e.g., MIC ranging from 8–32 µg/mL across studies) may arise from:
- Strain variability (C. albicans vs. non-albicans species).
- Solubility differences in assay media (DMSO vs. aqueous buffers). Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .
Q. How can computational methods guide SAR studies for this compound?
Molecular docking (e.g., using AutoDock Vina) reveals that the pyridyl nitrogen forms hydrogen bonds with kinase ATP-binding pockets (e.g., CK1δ/ε). Substituents at the benzimidazole N1 position (e.g., methyl vs. propyl) modulate binding affinity by altering hydrophobic interactions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Challenge 1 : Low yield in methylation step due to incomplete reaction. Solution : Use excess methyl iodide (1.5 eq) and phase-transfer catalysts (e.g., TBAB) .
- Challenge 2 : Purification difficulties from by-products (e.g., demethylated analogs). Solution : Employ high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (ACN/H₂O 65:35) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
